N-benzyl-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Overview
Description
[1,2,3]Triazolo[4,5-d]pyrimidine derivatives are unique heterocyclic compounds that are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives is complex and unique, contributing to their wide range of potential pharmaceutical activities .Scientific Research Applications
Affinity Towards Adenosine Receptors
The compound N-benzyl-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is part of a class of compounds that have been studied for their potential interaction with adenosine receptors. A study by Betti et al. (1999) investigated amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, similar in structure to the compound , for their affinity towards A1 and A2A adenosine receptors. Some compounds showed high affinity and selectivity for the A1 receptor subtype, indicating potential applications in modulating adenosine receptor activity (Betti et al., 1999).
Insecticidal Assessment
Fadda et al. (2017) utilized a precursor related to the compound for the synthesis of various heterocycles, such as triazolo[5,1-c]triazine, which were evaluated as insecticidal agents. This indicates potential applications in pest control and agriculture (Fadda et al., 2017).
Anticonvulsant and Antidepressant Activities
Compounds with structures similar to this compound have been synthesized and evaluated for their anticonvulsant and antidepressant activities. Zhang et al. (2016) synthesized pyrido[2,3-d]pyrimidine derivatives and evaluated their pharmacological activities, demonstrating potential use in treating neurological disorders (Zhang et al., 2016).
Antimicrobial and Antitumor Activities
Another application area is in antimicrobial and antitumor research. Riyadh (2011) synthesized N-arylpyrazole-containing enaminones, leading to compounds with antitumor and antimicrobial activities. This indicates potential therapeutic applications in combating various infections and cancers (Riyadh, 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
Docking studies of similar compounds have indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and certain protein residues could be responsible for their biological activity .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds .
Result of Action
Compounds with similar structures have been found to exhibit good antitumor activities .
Properties
IUPAC Name |
N-benzyl-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS/c21-16-8-6-15(7-9-16)11-27-19-18(25-26-27)20(24-13-23-19)29-12-17(28)22-10-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDGMVKVNJNVTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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